4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE
Overview
Description
4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE is an organic compound with the molecular formula C26H34O2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE typically involves the esterification of 4-ethylphenol with 4-(4-pentylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The purification process may include distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid and 4-(4-pentylcyclohexyl)benzoic acid.
Reduction: Formation of 4-ethylphenyl 4-(4-pentylcyclohexyl)benzyl alcohol.
Substitution: Formation of nitro and halogenated derivatives of the compound.
Scientific Research Applications
4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 4-(4-pentylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate
Uniqueness
4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the pentyl group on the cyclohexyl ring. These structural attributes contribute to its distinct chemical and physical properties, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis.
Properties
IUPAC Name |
(4-ethylphenyl) 4-(4-pentylcyclohexyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXTIALVPOMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633040 | |
Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91223-44-8 | |
Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.